4-(2-Cyanoethyl)-4-formylheptanedinitrile
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Overview
Description
4-(2-Cyanoethyl)-4-formylheptanedinitrile is an organic compound with a complex structure that includes both nitrile and formyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyanoethyl)-4-formylheptanedinitrile typically involves multi-step organic reactions. One common method includes the reaction of 2,2,6-trimethyl-1,3-dioxin-4-one with 2-hydroxy-acetonitrile under reflux conditions to yield the desired compound . The reaction is carried out at elevated temperatures (140-145°C) and requires careful control of reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as flash column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-Cyanoethyl)-4-formylheptanedinitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Cyanoethyl)-4-formylheptanedinitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2-Cyanoethyl)-4-formylheptanedinitrile involves its reactivity with various biological and chemical targets. The nitrile groups can interact with nucleophiles, while the formyl group can undergo nucleophilic addition reactions. These interactions can lead to the formation of new bonds and the modification of existing structures, making the compound useful in synthetic chemistry and drug design .
Comparison with Similar Compounds
Similar Compounds
4-(2-Cyanoethyl)-4-nitroheptanedinitrile: Similar structure but with a nitro group instead of a formyl group.
4-(2-Cyanoethyl)-4-nitropimelonitrile: Contains a nitro group and is used in similar applications.
Uniqueness
4-(2-Cyanoethyl)-4-formylheptanedinitrile is unique due to the presence of both nitrile and formyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C11H13N3O |
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Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-(2-cyanoethyl)-4-formylheptanedinitrile |
InChI |
InChI=1S/C11H13N3O/c12-7-1-4-11(10-15,5-2-8-13)6-3-9-14/h10H,1-6H2 |
InChI Key |
RXSREDSJLRURFJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(CCC#N)(CCC#N)C=O)C#N |
Origin of Product |
United States |
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